2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
CAS No.: 6239-75-4
VCID: VC10188193
Molecular Formula: C19H17NO5S
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid - 6239-75-4](/images/structure/VC10188193.png)
Description |
SynthesisThe synthesis of such compounds typically involves multi-step organic reactions, including:
Each step requires precise control over reaction conditions to maintain the integrity of sensitive functional groups. Structural FeaturesThe compound's structure is defined by:
Potential ApplicationsCompounds with similar structural motifs are often explored for their biological activities due to their diverse functional groups:
Analytical DataThe characterization of this compound would involve several techniques:
Challenges in Research
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 6239-75-4 | ||||||||||
Product Name | 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid | ||||||||||
Molecular Formula | C19H17NO5S | ||||||||||
Molecular Weight | 371.4 g/mol | ||||||||||
IUPAC Name | 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | ||||||||||
Standard InChI | InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24) | ||||||||||
Standard InChIKey | XEMVDBIQBNWJJH-UHFFFAOYSA-N | ||||||||||
SMILES | CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | ||||||||||
Canonical SMILES | CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | ||||||||||
PubChem Compound | 2891874 | ||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume